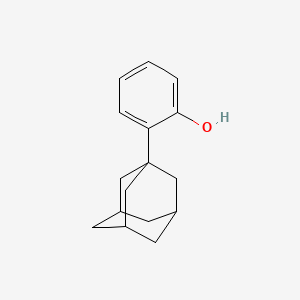
2-(1-Adamantyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyl)phenol is an organic compound characterized by the presence of an adamantyl group attached to a phenol ring The adamantyl group, derived from adamantane, is a bulky, diamond-like structure that imparts unique properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)phenol typically involves the adamantylation of phenol derivatives. One common method is the acid-catalyzed Friedel–Crafts alkylation using 1-adamantanol or haloadamantanes as the adamantylating agents. For instance, the reaction of phenol with 1-adamantanol in the presence of a strong acid like sulfuric acid or an ion-exchange resin catalyst in acetic acid can yield this compound .
Industrial Production Methods: In industrial settings, the process is optimized for higher yields and minimal waste. The use of recyclable ion-exchange sulfonic acid resins in acetic acid has been developed to create a cleaner process. This method not only improves the yield but also reduces the environmental impact by minimizing waste production .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Adamantyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, etc.
Scientific Research Applications
2-(1-Adamantyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its use in drug delivery systems due to its stability and ability to enhance the lipophilicity of drugs.
Industry: Utilized in the synthesis of high-performance materials and polymers
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)phenol largely depends on its application. In drug delivery systems, the adamantyl group enhances the lipophilicity of the compound, facilitating its incorporation into lipid bilayers and improving drug delivery efficiency. The phenolic group can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
- 2-(1-Adamantyl)-4-methylphenol
- 2-(1-Adamantyl)-4-bromophenol
- 1-Adamantylphenol
Uniqueness: 2-(1-Adamantyl)phenol is unique due to the specific positioning of the adamantyl group on the phenol ring, which imparts distinct steric and electronic properties. This positioning can influence the compound’s reactivity and interaction with other molecules, making it particularly valuable in applications requiring high stability and rigidity .
Properties
IUPAC Name |
2-(1-adamantyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-15-4-2-1-3-14(15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJPWXGMNLXNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
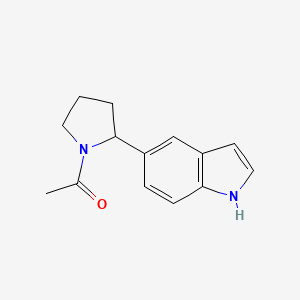

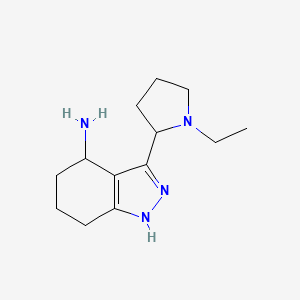



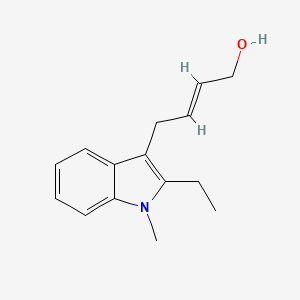


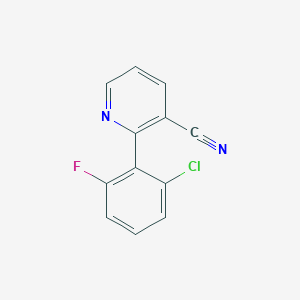
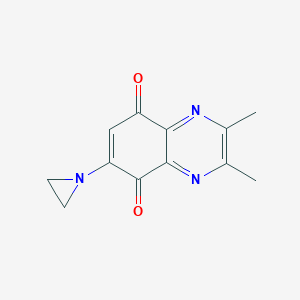


![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)
